Biochemical Potency Comparison: Ralimetinib versus SB203580 and BIRB796 Against p38α MAPK
Ralimetinib exhibits sub-nanomolar to low nanomolar potency against p38α MAPK in cell-free biochemical assays, with reported IC50 values ranging from 5.3 nM to 7 nM [1]. In comparison, SB203580 (Adezmapimod) demonstrates significantly weaker potency with an IC50 of approximately 300–500 nM (0.3–0.5 µM) . Doramapimod (BIRB796) exhibits high binding affinity with a Kd of 100 pM , representing an allosteric rather than ATP-competitive mechanism.
| Evidence Dimension | p38α MAPK inhibition potency (biochemical IC50) |
|---|---|
| Target Compound Data | 5.3–7 nM |
| Comparator Or Baseline | SB203580: 300–500 nM; BIRB796: Kd = 100 pM |
| Quantified Difference | Ralimetinib is approximately 60- to 100-fold more potent than SB203580 in biochemical assays |
| Conditions | Cell-free kinase assay; ATP-competitive inhibition |
Why This Matters
For researchers requiring low-nanomolar target engagement at minimal compound concentrations, Ralimetinib offers substantially greater biochemical potency than the widely used reference inhibitor SB203580, reducing off-target risk at effective doses.
- [1] Campbell RM, et al. Characterization of LY2228820 dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity. Mol Cancer Ther. 2014;13(2):364-374. View Source
